Metabolic Stability: Chrysotobibenzyl t1/2 in Human Hepatocytes vs. Human Liver Microsomes
Chrysotobibenzyl exhibits differential metabolic stability depending on the hepatic model system employed, with a significantly longer half-life in human hepatocytes (t1/2 = 44.35 min) compared to human liver microsomes (t1/2 = 16.24 min) [1]. The study also identified that chrysotobibenzyl undergoes metabolism into moscatilin, chrysotoxine, erianin, and crepidatin as phase I metabolites via demethylation pathways [2]. This metabolic interconversion profile has not been systematically characterized for other bibenzyls and establishes a unique metabolic relationship among this compound class that must be accounted for in experimental design.
| Evidence Dimension | Metabolic half-life (t1/2) |
|---|---|
| Target Compound Data | t1/2 = 44.35 min (human hepatocytes); t1/2 = 16.24 min (human liver microsomes) |
| Comparator Or Baseline | Same compound in different in vitro hepatic models |
| Quantified Difference | 2.73-fold longer t1/2 in hepatocytes vs. microsomes |
| Conditions | UPLC-MS/MS quantification; human liver microsomes and human hepatocytes; 37°C incubation |
Why This Matters
Procurement decisions for metabolism and DMPK studies require awareness of chrysotobibenzyl's model-dependent stability, as the 2.73-fold difference in t1/2 directly impacts experimental timing, dosing regimen design, and metabolite profiling protocols.
- [1] Liu X, et al. Metabolic Stability and Comprehensive Metabolite Profiling of Chrysotobibenzyl in Human Liver Microsomes and Hepatocytes Employing UPLC-MS/MS and UPLC-Orbitrap-HRMS Analysis. Biomed Chromatogr. 2025;39(10):e70217. PMID: 40931377. View Source
- [2] Liu X, et al. Metabolic Stability and Comprehensive Metabolite Profiling of Chrysotobibenzyl in Human Liver Microsomes and Hepatocytes Employing UPLC-MS/MS and UPLC-Orbitrap-HRMS Analysis. Biomed Chromatogr. 2025;39(10):e70217. PMID: 40931377. View Source
